Rebaudioside A

Übersicht

Beschreibung

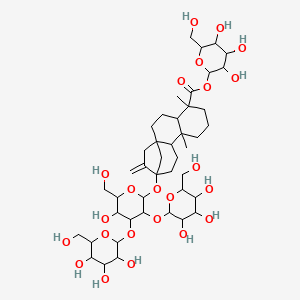

Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of Stevia rebaudiana. It is approximately 240 times sweeter than sugar and is considered the sweetest and most stable steviol glycoside . Reb A is less bitter than stevioside . The glycoside contains only glucose as its monosaccharide moieties .

Synthesis Analysis

Reb A can be synthesized from stevioside through an enzymatic transglycosylation process . This process involves pre-treating the stevia leaves with cellulase and adding soluble starch as the glucosyl donor . The transglycosylation of stevioside leads to an enrichment in the Reb A content .Molecular Structure Analysis

Reb A has a complex molecular structure. It contains four glucose molecules in total with the central glucose of the triplet connected to the main steviol structure at its hydroxyl group, and the remaining glucose at its carboxyl group forming an ester bond .Chemical Reactions Analysis

Reb A interacts with the T1R2 human sweet taste receptor through a layer-by-layer adsorption process . The adsorption rate is controlled by physical sorption, mainly via electron sharing or electron transfer between the adsorbent and the adsorbate .Physical And Chemical Properties Analysis

Reb A is a white powder with a chemical formula of C44H70O23 . It has a molar mass of 967.01 g/mol . Reb A is stable due to no adsorption of moisture up to a water activity value of 0.85 .Wissenschaftliche Forschungsanwendungen

Natural Sweetener

RA is a natural sweetener that is 300 times sweeter than sucrose . It is extracted from the leaves of Stevia rebaudiana Bertoni and has been approved as a sweetener in food and beverages in many countries .

Pharmaceutical Industry

Due to its diverse pharmacological activities, RA is widely employed in the pharmaceutical industry .

Crystallization Process

The key manufacturing step of RA is crystallization . However, a rapid detection method suitable for this process is currently absent. With miniaturization becoming a trend in industrial applications, near-infrared (NIR) spectroscopy has become a powerful tool for understanding the manufacturing process of natural products .

Near-Infrared Spectroscopy

The potential of miniature NIR for quantification of RA content and visualization of the crystallization process was investigated . The research showed that the convolution neural network (CNN) model with data fusion was promising for quantifying and visualizing RA crystallization based on NIR .

Macroporous Adsorbent Resin

Macroporous adsorbent resin is often used to enrich RA due to its low cost, easy regeneration, and high stability . However, the traditional method for the determination of the elution process end point often relies on personal experience, which has hysteresis and ambiguity and seriously restricts the broad development prospects of stevia .

Portable Near-Infrared Spectroscopy

To develop a new method for rapidly and accurately determining the RA content in the macroporous resin elution process, portable near-infrared (NIR) spectroscopy combined with chemometrics was used . The results of model fitting showed that the linear partial least squares regression (PLSR) model displayed higher predictive accuracy of the RA content than the non-linear support vector machine regression (SVMR) model .

Beverage Industry

RA is an ideal sweet component and has been widely used in the beverage industry . For example, it is used in ice-tea as a replacement for sucrose .

Degradation Pathways

Research has been conducted on the major pathways of instability reported for RA, involving an acid-catalyzed carbocation re-engagement or epoxidation/rearrangement reaction . It was hypothesized that ingredients common in beverages, such as flavorings or coloring agents, could potentially impact the formation of certain compounds .

Wirkmechanismus

Target of Action

Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of the plant Stevia rebaudiana . It is primarily known for its sweetening properties, being approximately 240 times sweeter than sugar . The primary targets of Reb A are the sweet and bitter taste receptors in the human body . It has also been found to stimulate the release of Glucagon-like peptide 1 (GLP-1), a multifaceted intestinal hormone with diverse physiological functions .

Mode of Action

Reb A interacts with its targets by binding to the sweet and bitter taste receptors. This interaction stimulates the release of GLP-1 from intestinal cells . The release of GLP-1 is independent of the sweet taste receptor, suggesting a role for bitter taste signaling in gut hormone release .

Biochemical Pathways

Reb A affects the target of rapamycin (TOR) signaling pathway . It has been found to reduce the level of cellular reactive oxygen species (ROS) in response to oxidative stress and attenuate neutral lipid accumulation . Moreover, it stimulates the release of GLP-1 via bitter taste signaling pathways .

Pharmacokinetics

Reb A is readily absorbed after oral administration and is metabolized to steviol and steviol glucuronide . No effect on glucose nor insulin or c-peptide excursion was observed during the oral glucose tolerance test (ogtt) at the time of maximal metabolite concentrations .

Result of Action

The interaction of Reb A with its targets and the subsequent biochemical reactions lead to a reduction in the level of cellular ROS and attenuation of neutral lipid accumulation . This can potentially extend both the lifespan and healthspan of organisms like Caenorhabditis elegans . No antidiabetic properties of reb a could be observed in patients with type 2 diabetes mellitus after single oral use .

Action Environment

The action of Reb A may be influenced by various environmental factors. For instance, the Reb A-dependent GLP-1 release may be modulated by GABA and 6-methoxyflavanone present in the diet

Zukünftige Richtungen

Reb A is gradually being accepted by consumers due to its safe, zero calories, clear, and sweet taste with no significant undesirable characteristics . It can be used in various foods or dietary supplements as a sweetener . Furthermore, the cultivation of organic stevia has been increasing in many parts of Europe and Asia, indicating a vast market for sugar substitutes in the future .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELXLJCILKEWJH-NCGAPWICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047898 | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Rebaudioside A | |

CAS RN |

58543-16-1 | |

| Record name | Rebaudioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58543-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAUDIOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FUD0528F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242 - 244 °C | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.